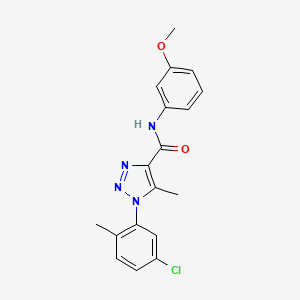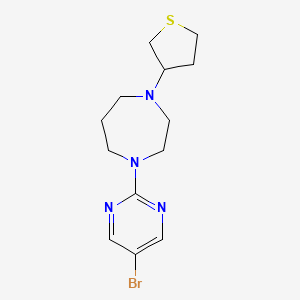
N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a benzhydryl group and a 4-fluorophenylsulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the azetidine ring, a saturated four-membered ring with one nitrogen atom . The benzhydryl group would provide a degree of aromaticity, while the 4-fluorophenylsulfonyl group would introduce a sulfonyl functional group and a fluorine atom into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azetidine ring might undergo ring-opening reactions under certain conditions . The sulfonyl group could be involved in substitution reactions, and the fluorine atom might be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the azetidine ring, benzhydryl group, and 4-fluorophenylsulfonyl group would likely influence its polarity, solubility, and stability .Applications De Recherche Scientifique
Antileishmanial Agents
The compound was unexpectedly obtained during an amidoxime synthesis protocol. It is known as 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide . Researchers found it to be a major product with an 85% yield. The presence of a nitro group and the influence of ethanol led to the formation of this amide derivative. An alternative protocol yielded the desired amidoxime derivative, which features a nitro group in the ortho position to the amidoxime. This compound shows potential as an antileishmanial agent .
Environmental Applications
Amidoximes, including this compound, have been extensively studied for environmental applications. They are used, for instance, in the treatment of seawater or wastewater. Their ability to bind heavy metals and other pollutants makes them valuable in environmental remediation .
Medicinal Chemistry
The unique structure of this compound, with a nitro group adjacent to the amidoxime, warrants further evaluation in medicinal chemistry. Researchers can explore its potential as a drug candidate, especially considering its unexpected synthesis pathway .
Polymer Science
Amidoximes are relevant in polymer science due to their functional groups. Researchers may investigate their use in designing novel polymers with specific properties .
Organic Chemistry
The compound’s synthesis pathway highlights an unusual method to access amidoximes from hindered substrates. Organic chemists can explore similar strategies for other compounds .
Other Relevant Areas
Beyond the mentioned fields, researchers should explore applications in related areas. The compound’s unique structure and unexpected formation provide ample opportunities for investigation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzhydryl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-19-11-13-20(14-12-19)30(28,29)21-15-26(16-21)23(27)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTGHOXVGJEFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2544003.png)
![7-Ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2544004.png)
![5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B2544005.png)

![2-[5-(Dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetic acid;hydrochloride](/img/structure/B2544012.png)
![2-[(3,4-Dichloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2544014.png)


![(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544020.png)
![N-(2-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2544021.png)


